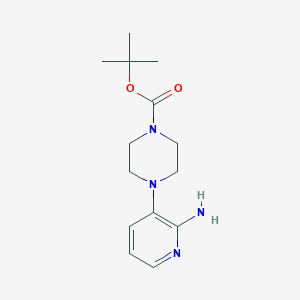

Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protective group and a 2-aminopyridin-3-yl substituent. This structure combines a rigid aromatic pyridine ring with a flexible piperazine backbone, making it a versatile intermediate in medicinal chemistry and organic synthesis. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, while the 2-aminopyridine moiety provides hydrogen-bonding capabilities, which are critical for interactions in biological systems or supramolecular assemblies .

Properties

IUPAC Name |

tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISOLHQGXPBGOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023594-49-1 | |

| Record name | tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 1023594-49-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and an aminopyridine moiety, which contributes to its biological activity.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. This inhibition disrupts the cell cycle progression, specifically preventing cells from entering the S phase, which is critical for DNA synthesis .

Target Pathways

- Cell Cycle Regulation : The compound's inhibition of CDK4/6 affects the Rb-E2F pathway, which is pivotal in regulating cell cycle transitions .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, showing potential for use in cancer therapy.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF7 (breast cancer) | 1.61 ± 0.92 | Significant cytotoxicity observed |

| HeLa (cervical cancer) | 1.98 ± 1.22 | Comparable to standard chemotherapeutics |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anticonvulsant Activity

In addition to its antitumor effects, there is emerging evidence supporting the anticonvulsant activity of this compound. Specific structural modifications have been linked to enhanced efficacy in seizure models, indicating a broader therapeutic potential .

Case Studies

- In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor volume compared to controls, supporting its antitumor claims.

- Mechanistic Insights : Molecular dynamics simulations have elucidated the binding interactions between the compound and CDK proteins, revealing critical contacts that contribute to its selectivity and potency against these targets .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, with a predicted boiling point of approximately 454.1°C, indicating stability under physiological conditions .

Scientific Research Applications

Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate exhibits significant biological activity as a selective inhibitor of CDK4 and CDK6. The inhibition of these kinases affects the retinoblastoma (Rb) protein and E2F transcription factors, leading to cell cycle arrest in the G1 phase and preventing progression into the S phase. This mechanism is crucial for cancer therapy as it can halt the proliferation of cancer cells.

Pharmacokinetics

The compound is characterized by a predicted boiling point of approximately °C, indicating its stability under various conditions. Its solubility can be influenced by environmental factors such as pH, which affects its bioavailability in biological systems .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits CDK4 and CDK6 in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates.

- Animal Models : In vivo studies have shown promising results in tumor growth inhibition when administered in combination with other chemotherapeutic agents, suggesting potential for use in combination therapies.

- Clinical Relevance : As an intermediate in the synthesis of palbociclib, a drug approved for treating advanced breast cancer, this compound's relevance extends beyond research into practical applications in oncology .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

a. Pyridine Substituent Modifications

- This modification is advantageous in synthesizing heterocycles like oxadiazoles (e.g., Compound 9, ) .

- tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate (CAS 1266118-96-0, ): The bromo substituent enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), facilitating the construction of biaryl systems. In contrast, the amino group in the target compound allows for direct functionalization without requiring protective groups .

- tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate (): The nitro group is a strong electron-withdrawing substituent, often reduced to an amine in downstream reactions. This contrasts with the target compound’s primary amino group, which avoids additional reduction steps .

b. Piperazine-Linker Modifications

- The target compound’s pyridine ring offers simpler synthetic accessibility .

- tert-Butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate (): A benzyl linker replaces the pyridine ring, altering solubility and steric bulk. The fluorine atom in this analog enhances metabolic stability compared to the amino group .

Physicochemical Properties

<sup>*</sup> Predicted using ChemAxon software. <sup>†</sup> Experimental values from vendor data.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate?

- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using tert-butyl piperazine derivatives with boronate esters or halogenated pyridines under microwave irradiation (60–100°C) or standard heating. Key steps include using catalysts like tetrakis(triphenylphosphine)palladium(0), bases (e.g., Na₂CO₃), and purification via silica gel chromatography with gradients of ethyl acetate/petroleum ether . Other routes involve nucleophilic substitution on halogenated pyrimidines using tert-butyl piperazine-1-carboxylate in 1,4-dioxane with K₂CO₃ .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolve molecular geometry using SHELX software for refinement (e.g., triclinic crystal system, space group P1) .

- NMR spectroscopy : Confirm substituent positions via chemical shifts (e.g., tert-butyl protons at δ 1.46 ppm in H NMR) .

- LCMS/HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks) and monitor reaction progress .

Q. What safety protocols are essential during laboratory handling?

- Protocols :

- Use respiratory protection, nitrile gloves, and safety goggles to avoid inhalation or contact .

- Ensure access to eyewash stations and washing facilities for accidental exposure .

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for higher yields?

- Optimization strategies :

- Catalyst selection : Use Pd₂(dba)₃ with Xantphos ligand for Buchwald-Hartwig amination, enhancing coupling efficiency .

- Microwave irradiation : Accelerate reaction kinetics (e.g., 3 hours at 100°C vs. 12–24 hours conventionally) .

- Solvent/base systems : Employ 1,4-dioxane with Cs₂CO₃ for improved solubility and reduced side reactions .

Q. How to resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts)?

- Methodology :

- Perform DFT calculations to model H/C chemical shifts and compare with experimental NMR .

- Cross-validate using X-ray crystallography to confirm bond angles/distances (e.g., α = 88.852°, β = 81.206° in triclinic systems) .

- Analyze solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on NMR peak splitting .

Q. How to address regioselectivity challenges in nucleophilic substitutions at the piperazine ring?

- Approaches :

- Directing groups : Introduce electron-withdrawing substituents (e.g., Boc-protected amines) to guide nucleophilic attack .

- Steric control : Use bulky reagents (e.g., tert-butoxycarbonyl) to favor substitution at less hindered positions .

- Temperature modulation : Lower reaction temperatures (-20°C) to stabilize intermediates and reduce competing pathways .

Q. What strategies enhance biological activity in derivatives (e.g., enzyme inhibition)?

- Design principles :

- Functional group addition : Introduce carboxamide or trifluoromethyl groups via amidation or Suzuki coupling to improve target binding (e.g., prolyl-hydroxylase inhibition) .

- Bioisosteric replacement : Substitute pyridinyl groups with pyrimidine or quinoline moieties to optimize pharmacokinetics .

- Pharmacophore alignment : Use docking studies to align piperazine-carboxylate cores with enzyme active sites (e.g., HIF inhibitors) .

Q. How to systematically identify and minimize byproducts in multi-step syntheses?

- Analytical workflow :

- HPLC-MS monitoring : Track reaction intermediates and byproducts in real-time .

- Column chromatography : Use gradient elution (hexane/acetone to ethyl acetate) to isolate impurities .

- Mechanistic studies : Employ F NMR or isotopic labeling to trace reaction pathways (e.g., LiAlH₄ reduction byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.